Methyl 3-amino-2-cyano-6-fluorobenzoate
Description
Methyl 3-amino-2-cyano-6-fluorobenzoate is a substituted benzoate ester featuring amino (-NH₂), cyano (-CN), and fluoro (-F) groups at positions 3, 2, and 6 of the aromatic ring, respectively. The electron-withdrawing cyano and fluoro groups, combined with the electron-donating amino group, create a unique electronic profile that may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
methyl 3-amino-2-cyano-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-3H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEQDSMAOJEOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-cyano-6-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-fluorobenzoate, followed by reduction to form the corresponding amino compound. The cyano group can be introduced via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then replaced with a cyano group using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-cyano-6-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-cyano-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-cyano-6-fluorobenzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Key Structural Differences
The table below compares methyl 3-amino-2-cyano-6-fluorobenzoate with structurally related compounds from the evidence:
*Inferred from analogs; †Calculated based on substituents.
Substituent Effects on Properties
Electronic Effects: The cyano group (-CN) at position 2 in the target compound is a strong electron-withdrawing group, which may enhance electrophilic substitution resistance compared to analogs with -Cl or -OCH₃ . Fluorine (-F) at position 6 contributes to increased metabolic stability and lipophilicity, a feature shared with agrochemicals like triflusulfuron methyl ester ().
However, this may vary with substituent positions, as seen in the chloro-fluoro analogs .
Biological Relevance :
- Compounds with -NH₂ and -F substituents (e.g., and ) are often intermediates in drug synthesis, similar to patented benzothiazole acetamides ().
Biological Activity
Methyl 3-amino-2-cyano-6-fluorobenzoate is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H8FNO2 and is characterized by the presence of a fluorine atom and a cyano group, which can influence its biological activity. The structure can be represented as follows:
Recent studies have highlighted the role of this compound as an inhibitor of LIM kinases (LIMK), which are crucial in regulating the actin cytoskeleton dynamics. LIMKs phosphorylate cofilin, inhibiting its actin-severing activity, thus affecting cell morphology and motility. This mechanism is particularly relevant in various diseases, including cancer, where aberrant LIMK activity is implicated in tumor progression and metastasis .
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits LIM kinases, affecting actin dynamics and cell motility |
| Anticancer Activity | Potential application in treating cancers such as acute myeloid leukemia (AML) |
| Cytoskeletal Regulation | Modulates cytoskeletal architecture through cofilin regulation |
Case Studies and Research Findings
- Inhibition of LIM Kinases : A study demonstrated that this compound effectively inhibits LIMK1 and LIMK2, leading to decreased cell migration in cancer cell lines. The inhibition was quantified using IC50 values, showing significant potency compared to control compounds .
- Effects on Cancer Cell Lines : In vitro experiments using acute myeloid leukemia (AML) cell lines revealed that treatment with this compound resulted in reduced proliferation rates and induced apoptosis. The compound's ability to modulate signaling pathways associated with cell survival was noted as a mechanism contributing to its anticancer effects .
- Structure-Activity Relationship (SAR) : Research on related compounds indicated that modifications at specific positions on the benzoate scaffold could enhance or diminish biological activity. For instance, the introduction of different substituents at the 3 or 6 positions provided insights into optimizing potency against various cancer types .
Table 2: Structure-Activity Relationship Data
| Compound | Position Modification | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | None | 5.0 | Effective against AML |
| Methyl 3-amino-2-cyano-4-fluorobenzoate | -4 position | 10.0 | Reduced potency |
| Methyl 3-amino-2-cyano-5-fluorobenzoate | -5 position | 7.5 | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
